

Application Notes: Creating and Characterizing CER3 Knockout Lines for Drought Stress Research

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Compound of Interest

Compound Name: CER3-d9

Cat. No.: B12401470

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Introduction

The ECERIFERUM3 (CER3) gene in *Arabidopsis thaliana*, also known as WAX2/YRE/FLP1, is a critical component in the biosynthesis of cuticular wax, the protective lipid layer on the surface of aerial plant organs.[1][2] Cuticular wax is a primary barrier against uncontrolled water loss, UV radiation, and pathogen attack. The CER3 protein is integral to the very-long-chain fatty acid (VLCFA) modification pathway, specifically in alkane formation.[3][4] It interacts with CER1 to catalyze the conversion of VLC acyl-CoAs into alkanes, which are major constituents of the epicuticular wax layer in *Arabidopsis*. [4][5]

Mutations in the CER3 gene lead to a significant reduction in cuticular wax load, resulting in a characteristic glossy or "eceriferum" (wax-less) phenotype, which is readily identifiable by bright, dark-green stems compared to the waxy, glaucous appearance of wild-type plants.[6][7] Due to its role in forming this protective barrier, the study of CER3 is highly relevant to understanding plant drought tolerance mechanisms. Creating and characterizing CER3 knockout lines provide a valuable model system for investigating the impact of cuticular wax on plant-water relations and for screening potential compounds that may enhance drought resistance.

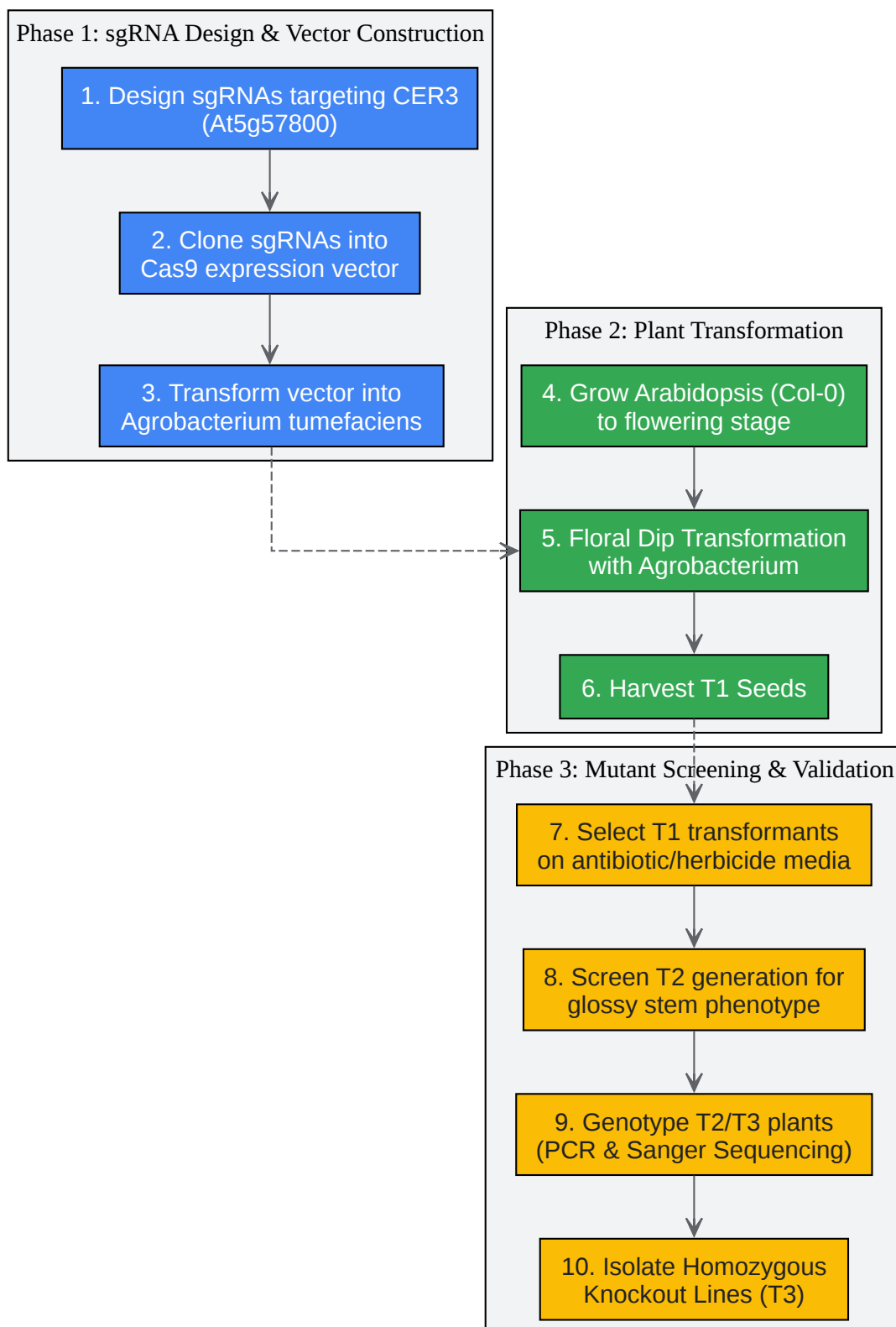
These application notes provide detailed protocols for the generation of CER3 knockout lines using CRISPR-Cas9 technology, followed by comprehensive characterization through

phenotypic analysis, chemical profiling of cuticular wax, and physiological assessment of drought stress tolerance.

Protocol 1: Generation of CER3 Knockout Lines via CRISPR-Cas9

This protocol outlines the steps for creating stable *cer3* knockout mutants in *Arabidopsis thaliana* (ecotype Col-0) using an *Agrobacterium*-mediated floral dip method.

Experimental Workflow



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Caption: Workflow for generating CER3 knockout Arabidopsis lines.

Methodology

- sgRNA Design:
 - Obtain the CER3 (At5g57800) coding sequence from a database like TAIR.
 - Use a CRISPR design tool (e.g., CRISPR-P 2.0, Benchling) to identify two or more unique 20-nt guide RNA sequences targeting exons in the 5' region of the gene.[\[8\]](#) Prioritize guides with high predicted on-target efficiency and low off-target scores.
- Vector Construction:
 - Synthesize the selected sgRNA sequences as DNA oligonucleotides.
 - Clone the annealed oligonucleotides into a plant-compatible CRISPR-Cas9 vector (e.g., pHEE401E, pBEE401). These vectors typically contain a plant selection marker (e.g., Basta or Hygromycin resistance) and express Cas9 under a strong constitutive promoter (e.g., 35S).
 - Verify the final construct by Sanger sequencing.
- Agrobacterium Transformation:
 - Transform the confirmed CRISPR-Cas9 construct into a competent Agrobacterium tumefaciens strain (e.g., GV3101) via electroporation.
 - Select transformed Agrobacterium colonies on LB agar plates containing appropriate antibiotics (for both the vector backbone and the Agrobacterium strain).
 - Confirm the presence of the construct in Agrobacterium using colony PCR.
- Plant Transformation (Floral Dip):
 - Grow Arabidopsis thaliana (Col-0) plants under long-day conditions (16h light / 8h dark) until primary inflorescences emerge and flowering begins.
 - Prepare an Agrobacterium infiltration culture by growing a confirmed colony in liquid LB medium with antibiotics. Pellet the cells, then resuspend in infiltration medium (e.g., 5%

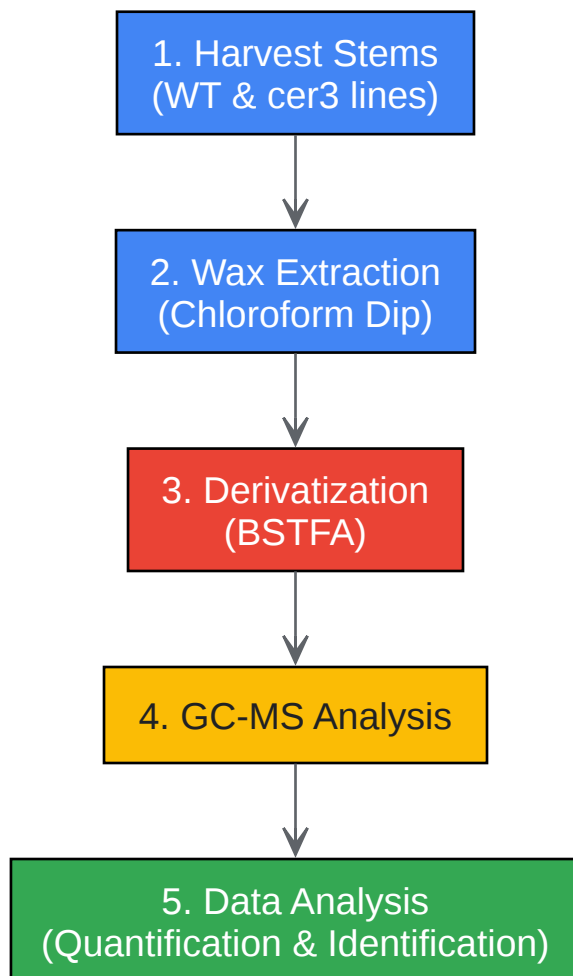
sucrose, 0.05% Silwet L-77).

- Invert the aerial parts of the flowering Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds.
- Lay the plants on their side in a tray, cover with a plastic dome to maintain humidity for 24 hours, and then return to an upright position.
- Selection and Screening of Mutants:
 - Allow plants to mature and harvest the T1 seeds.
 - Surface-sterilize T1 seeds and plate them on MS medium containing the appropriate selection agent (e.g., 10 mg/L Basta).
 - Transfer resistant T1 seedlings to soil and grow to maturity.
 - Harvest T2 seeds from individual T1 plants.
 - Screen the T2 generation for the cer3 knockout phenotype: a glossy, non-glaucous stem appearance.[7] The segregation ratio will indicate the presence of a mutation.
 - Isolate genomic DNA from T2 plants exhibiting the phenotype. Use PCR to amplify the region of the CER3 gene targeted by the sgRNAs.
 - Analyze the PCR products by Sanger sequencing to identify the specific insertions or deletions (indels) introduced by the CRISPR-Cas9 system.[9]
 - Select plants with frameshift mutations and allow them to self-pollinate.
 - Grow the T3 generation and confirm homozygosity by genotyping. Use these confirmed homozygous knockout lines for subsequent characterization experiments.

Protocol 2: Cuticular Wax Analysis

This protocol details the extraction and chemical analysis of epicuticular waxes from the stems of wild-type (WT) and cer3 knockout plants.

Experimental Workflow



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Caption: Workflow for cuticular wax extraction and analysis.

Methodology

- Sample Collection:
 - Use stems from 4-6 week old, well-watered plants. For each genotype (WT and cer3), prepare 3-5 biological replicates.
 - Excise the top 10 cm of the primary inflorescence stem from each plant. Avoid including siliques or flowers.

- Wax Extraction:[10][11]
 - Place the harvested stems into a glass tube containing 10 mL of chloroform. Include an internal standard (e.g., 10 µg of tetracosane) for quantification.
 - Gently agitate for 30-60 seconds to dissolve the epicuticular waxes. Avoid prolonged submersion to prevent extraction of intracellular lipids.
 - Remove the stems from the chloroform. The surface area of the stems can be calculated from images for normalization, or wax load can be expressed per stem.
 - Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
- Derivatization:
 - To analyze fatty acids and alcohols, the dried wax extract must be derivatized to make the molecules volatile for gas chromatography.
 - Add 20 µL of pyridine and 20 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.
 - Incubate at 100°C for 15 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.
 - Evaporate the remaining reagents under nitrogen gas and re-dissolve the derivatized sample in 100 µL of chloroform.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Inject 1-2 µL of the derivatized sample into a GC-MS system.
 - Use a temperature program that effectively separates the different wax components (e.g., initial temp 50°C, hold for 2 min, ramp to 200°C at 40°C/min, hold for 1 min, ramp to 320°C at 3°C/min, hold for 30 min).
 - Identify individual wax components (alkanes, fatty acids, primary alcohols) by comparing their mass spectra with a known library (e.g., NIST) and their retention times with authentic standards.[11]

- Quantify the components by integrating the peak areas relative to the internal standard.

Expected Data

The primary function of CER3 is in the alkane synthesis pathway.[4] Therefore, a significant reduction in the abundance of alkanes (especially C29 and C31) is expected in cer3 knockout lines compared to the wild type. There may be a corresponding accumulation of VLCFA precursors.

Table 1: Comparison of Stem Cuticular Wax Composition in Wild-Type and cer3 Knockout Lines

Wax Component Class	Chain Length	Wild-Type ($\mu\text{g}/\text{dm}^2$)	cer3 Knockout ($\mu\text{g}/\text{dm}^2$)	Percent Change
Alkanes	C29	15.2 ± 1.8	0.8 ± 0.2	-94.7%
C31	8.5 ± 1.1	0.4 ± 0.1	-95.3%	
C33	1.6 ± 0.3	< 0.1	> -99%	
Primary Alcohols	C26	1.1 ± 0.2	1.0 ± 0.3	-9.1%
C28	0.9 ± 0.1	0.8 ± 0.2	-11.1%	
Fatty Acids	C28	0.5 ± 0.1	2.5 ± 0.4	+400%
C30	0.3 ± 0.1	1.8 ± 0.3	+500%	
Total Wax Load	35.8 ± 4.1	10.1 ± 1.5	-71.8%	

Note: Data are hypothetical, based on expected outcomes from published literature, and presented as mean \pm SD.[12]

Protocol 3: Drought Stress Tolerance Assay

This protocol assesses the physiological response of cer3 knockout lines to drought conditions by measuring water loss and survival rates.

Methodology

- Plant Growth and Acclimation:
 - Sow seeds of WT and homozygous cer3 knockout lines in individual pots filled with an identical volume and weight of soil mix.
 - Grow plants side-by-side in a controlled environment chamber (e.g., 22°C, 16h light/8h dark, 60% relative humidity) for 3 weeks.[\[13\]](#)
 - Ensure uniform watering for all plants to maintain soil water content near field capacity.
- Imposing Drought Stress:
 - Initiate the drought treatment by withholding water completely.[\[13\]](#)[\[14\]](#)
 - To monitor the rate of water loss, weigh the pots daily at the same time. The decrease in weight corresponds to evapotranspiration.
 - Continue the drought treatment for 10-14 days, or until clear signs of severe wilting are visible in the more sensitive genotype.
- Data Collection and Analysis:
 - Whole-Plant Water Loss: Calculate the daily water loss as a percentage of the initial total weight of the pot. Compare the rates between WT and cer3 lines.
 - Survival Rate: After the drought period, re-water all plants thoroughly and uniformly for 3-5 days.[\[13\]](#)
 - Assess survival by counting the number of plants that recover and resume growth (show green, turgid leaves).

- Calculate the survival rate as: (Number of surviving plants / Total number of plants) x 100.
- Detached Leaf Water Loss Assay (Optional):
 - For a more direct measure of cuticular transpiration, excise fully expanded rosette leaves of similar size from well-watered 4-week-old WT and cer3 plants.
 - Immediately record the fresh weight (FW) of each leaf.
 - Place the leaves on a dry benchtop at room temperature and weigh them at regular intervals (e.g., every 30 minutes) for 3-4 hours.
 - Calculate the rate of water loss as a percentage of the initial fresh weight.

Expected Data

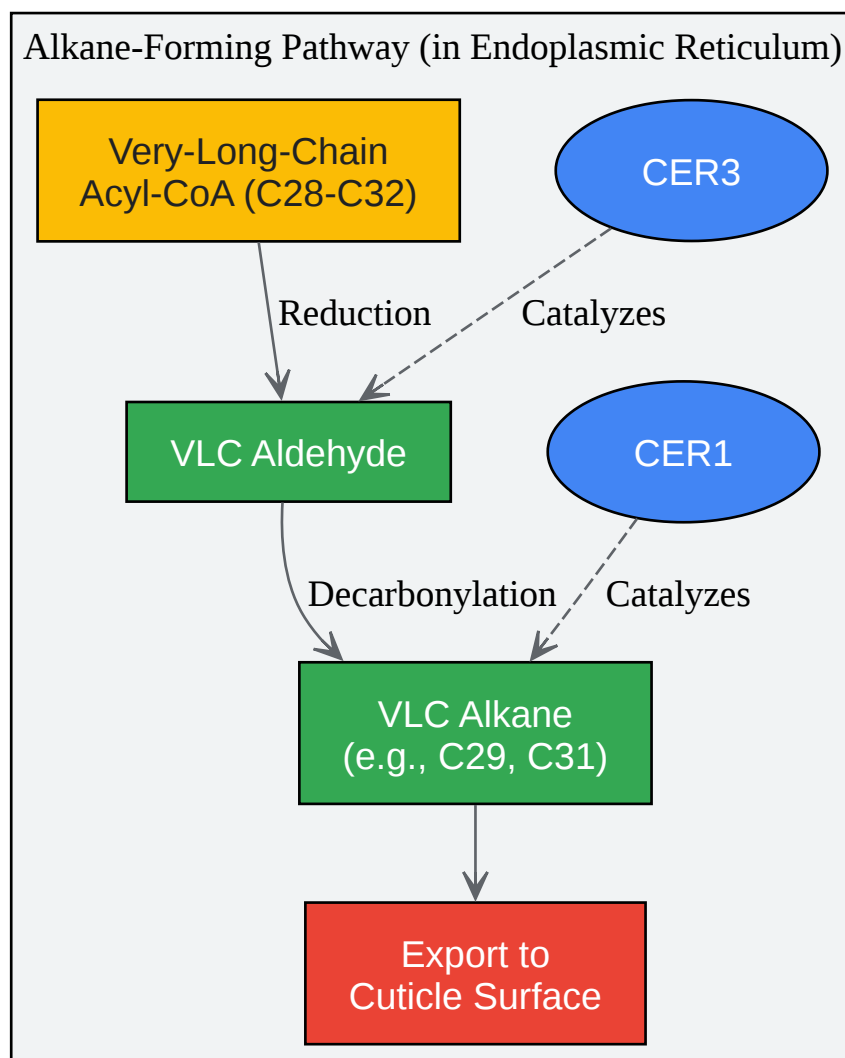
Due to the compromised cuticular wax barrier, cer3 knockout lines are expected to exhibit a higher rate of water loss and consequently, a lower survival rate after a period of drought compared to wild-type plants.

Table 2: Drought Stress Response in Wild-Type and cer3 Knockout Lines

Parameter	Wild-Type	cer3 Knockout
Rate of Water Loss (% initial weight/day)	8.5 ± 0.9	14.2 ± 1.5
Survival Rate after 12-day Drought (%)	85 ± 5	15 ± 7
Detached Leaf Water Loss (% initial FW after 3h)	12.1 ± 1.3	28.5 ± 2.4
Note: Data are hypothetical and presented as mean ± SD.		

CER3 Signaling and Biosynthetic Pathway

The CER3 protein functions in the endoplasmic reticulum as part of the terminal steps of wax biosynthesis, specifically the alkane-forming pathway. It is not a signaling protein in the traditional sense but a crucial enzyme in a metabolic pathway that produces signaling molecules (cuticular waxes) that mediate the plant's interaction with its environment.



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Caption: Role of CER3 and CER1 in the VLC alkane biosynthesis pathway.

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